1-(4-Bromopyridin-2-yl)ethanamine;hydrochloride
CAS No.:
Cat. No.: VC16470455
Molecular Formula: C7H10BrClN2
Molecular Weight: 237.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10BrClN2 |
|---|---|
| Molecular Weight | 237.52 g/mol |
| IUPAC Name | 1-(4-bromopyridin-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H9BrN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H |
| Standard InChI Key | PHKIMBPFWPQAKE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC=CC(=C1)Br)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyridine ring with a bromine atom at the 4-position and an ethanamine group (-CHNH) at the 2-position, forming 1-(4-bromopyridin-2-yl)ethanamine. The hydrochloride salt arises from the protonation of the amine group, resulting in a stable crystalline form. The canonical SMILES representation is CC(C1=NC=CC(=C1)Br)N.Cl, and the InChIKey is PHKIMBPFWPQAKE-UHFFFAOYSA-N.
Structural Comparison with Related Derivatives
The dihydrobromide analog (CHBrN) differs by incorporating two bromide counterions instead of one chloride, increasing its molecular weight to 362.89 g/mol. This variation influences solubility and reactivity, as bromide ions exhibit weaker lattice energies compared to chloride.
Physical and Spectral Characteristics
Limited experimental data exist for this compound, but predicted properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 237.52 g/mol | |
| Predicted CCS (Ų) | 133.9 ([M+H]+) | |
| Solubility | Moderate in polar solvents |
The collision cross-section (CCS) for related adducts, such as [M+Na]+ (137.0 Ų) and [M+K]+ (137.3 Ų), suggests moderate steric bulk, which may affect membrane permeability in biological systems .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves bromination of pyridine derivatives followed by amine functionalization. A common route includes:
-
Bromination: Electrophilic substitution of pyridine at the 4-position using Br or N-bromosuccinimide.
-
Ethanamine Introduction: Nucleophilic substitution or reductive amination to attach the ethanamine group.
-
Salt Formation: Treatment with HCl to yield the hydrochloride salt.
Applications in Drug Discovery
Role as a Building Block
The compound’s bromine atom enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures. Its amine group allows for further derivatization, such as acylation or sulfonylation, to modulate pharmacokinetic properties.
Biological Activity
While direct studies on this compound are scarce, analogous bromopyridines inhibit enzymes like thymidylate kinase (TMK), a target in anticancer therapy . For example, compound 19 in PMC literature shows an IC of 2.2 μM against TMK, suggesting potential for structural analogs to exhibit similar activity .
Future Directions
Spectroscopic Characterization
Prioritizing NMR (H, C) and mass spectrometry studies will clarify structural dynamics and degradation pathways.
Pharmacological Screening
Testing against TMK and related enzymes could validate its utility in antiviral or anticancer drug pipelines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume